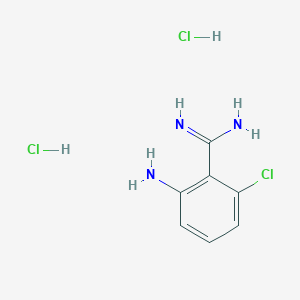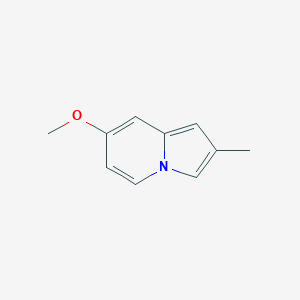
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a chlorine atom attached to a benzimidamide core. This compound is often used in research due to its reactivity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride typically involves the reaction of 2-Amino-6-chlorobenzimidazole with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Amino-6-chlorobenzimidazole.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including recrystallization and filtration to obtain the pure dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Dechlorinated compounds.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anticancer agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but contains a sulfur atom instead of an amide group.
2-Amino-6-chloropyrimidine: Contains a pyrimidine ring instead of a benzimidamide core.
2-Amino-6-chlorobenzoxazole: Contains an oxygen atom in the ring structure.
Uniqueness
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is unique due to its specific combination of an amino group and a chlorine atom attached to a benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H10Cl3N3 |
|---|---|
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
2-amino-6-chlorobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H8ClN3.2ClH/c8-4-2-1-3-5(9)6(4)7(10)11;;/h1-3H,9H2,(H3,10,11);2*1H |
Clave InChI |
GFDHRKOVNQEVGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=N)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)




![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)

![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)

![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)




